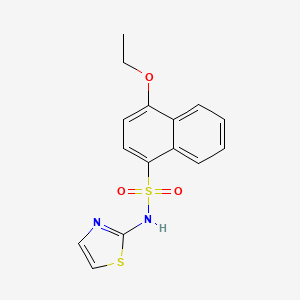
4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide is a synthetic compound that has gained popularity in the scientific community due to its potential applications in various fields of research. This compound is also known as ETS or ETS-1 inhibitor and is a potent inhibitor of ETS transcription factors. ETS transcription factors are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用机制
The mechanism of action of 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide involves the inhibition of ETS transcription factors. These factors bind to DNA and regulate the expression of various genes involved in cellular processes such as cell proliferation, differentiation, and apoptosis. By inhibiting the activity of these factors, 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide can prevent the expression of genes that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide has been shown to have potent anti-cancer effects in various types of cancer cells. In addition, this compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells, which could potentially have applications in the treatment of cardiovascular diseases.
实验室实验的优点和局限性
One of the major advantages of using 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide in lab experiments is its potency as an ETS inhibitor. This compound has been shown to have a high affinity for ETS transcription factors, which makes it an effective tool for studying the role of these factors in various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which could affect the viability of cells in lab experiments.
未来方向
There are several future directions for research involving 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide. One of the areas of research could be the development of more potent and selective ETS inhibitors that could be used in the treatment of various types of cancer. Another area of research could be the identification of novel targets of ETS transcription factors, which could provide insights into the role of these factors in cellular processes. Additionally, the potential applications of this compound in the treatment of cardiovascular diseases could also be explored further.
合成方法
The synthesis of 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide involves the reaction of 2-chloro-4-nitroaniline with thioamide, followed by the reduction of the resulting intermediate with sodium dithionite. The final product is obtained by reacting the intermediate with 4-ethoxy-1-naphthalenesulfonyl chloride. The purity of the product can be improved by recrystallization from ethanol.
科学研究应用
4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide has been extensively studied for its potential applications in various fields of research. One of the major applications of this compound is in cancer research. ETS transcription factors are known to play a critical role in the development and progression of various types of cancer, and the inhibition of these factors by 4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide has been shown to have anti-cancer effects. This compound has also been studied for its potential applications in cardiovascular research, as ETS transcription factors are involved in the regulation of vascular smooth muscle cell proliferation and migration.
属性
IUPAC Name |
4-ethoxy-N-(1,3-thiazol-2-yl)naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-2-20-13-7-8-14(12-6-4-3-5-11(12)13)22(18,19)17-15-16-9-10-21-15/h3-10H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPQPUUYBCPWHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(1,3-thiazol-2-yl)-1-naphthalenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580187.png)
![3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine](/img/structure/B7580196.png)
![3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580198.png)
![3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)


![1-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B7580219.png)
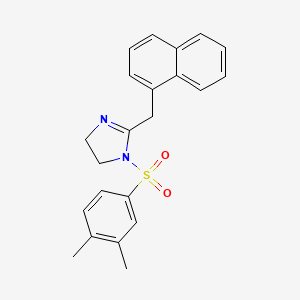
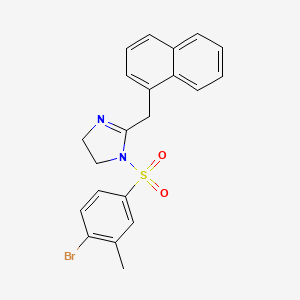
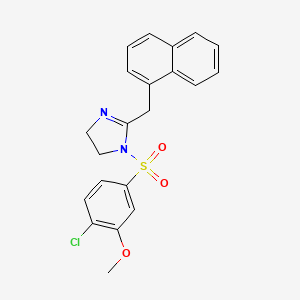
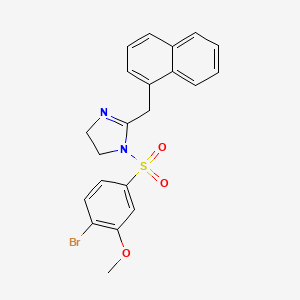
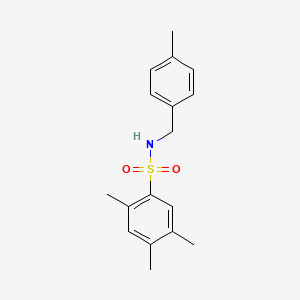
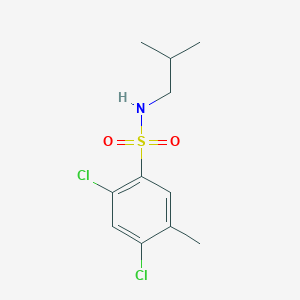
![4-tert-butyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B7580257.png)